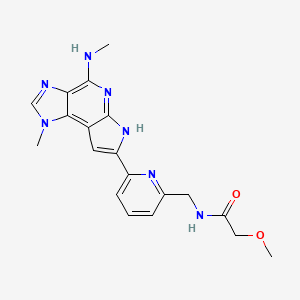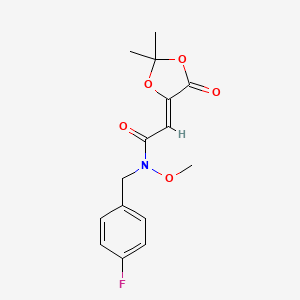
Acetamide, 2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-ylidene)-N-((4-fluorophenyl)methyl)-N-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BMS-538158 is a bio-active chemical.
Aplicaciones Científicas De Investigación
1. Crystal Structure Analysis
Research on crystal structures of acetamide derivatives, such as those described by Galushchinskiy et al. (2017), focuses on understanding the molecular arrangement and bonding characteristics in acetamide compounds, which can have implications in material science and pharmaceuticals (Galushchinskiy et al., 2017).
2. Synthesis and Anti-Inflammatory Activity
The synthesis of acetamide derivatives and their potential anti-inflammatory properties have been explored. For instance, Sunder and Maleraju (2013) synthesized derivatives showing significant anti-inflammatory activity (Sunder & Maleraju, 2013).
3. Hypoglycemic Activity Studies
Research by Nikaljea et al. (2012) on novel acetamide derivatives demonstrated significant hypoglycemic activity, suggesting potential applications in diabetes treatment (Nikaljea et al., 2012).
4. Radiosynthesis and Imaging Applications
Studies like those by Latli and Casida (1995) have focused on the radiosynthesis of acetamide derivatives for use in imaging, which can be vital in understanding plant physiology and pesticide dynamics (Latli & Casida, 1995).
5. Metabolism and Toxicity Studies
Coleman et al. (2000) investigated the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes, contributing to understanding the environmental and health impacts of these compounds (Coleman et al., 2000).
6. Herbicide Detection and Degradation
Zimmerman et al. (2002) developed methods for detecting herbicides and their degradates in natural water, which is crucial for environmental monitoring and pollution control (Zimmerman et al., 2002).
7. Antipsychotic Potential
Research on compounds like 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, as studied by Wise et al. (1987), indicates potential antipsychotic applications without typical dopamine receptor interactions (Wise et al., 1987).
8. Anticancer Activity
Karaburun et al. (2018) explored the synthesis of acetamide derivatives and their anticancer activity, highlighting the potential for developing new cancer treatments (Karaburun et al., 2018).
9. Muscarinic Agonist Activity
Pukhalskaya et al. (2010) synthesized N-(silatran-1-ylmethyl)acetamides, showing muscarinic agonist activity which could be relevant in neurological research and drug development (Pukhalskaya et al., 2010).
10. Herbicide Efficacy in Agriculture
Studies like those by Simkins et al. (1980) have examined the efficacy of acetamide herbicides in agricultural applications, providing insights into crop protection strategies (Simkins et al., 1980).
Propiedades
Número CAS |
543730-36-5 |
|---|---|
Nombre del producto |
Acetamide, 2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-ylidene)-N-((4-fluorophenyl)methyl)-N-methoxy- |
Fórmula molecular |
C15H16FNO5 |
Peso molecular |
309.29 g/mol |
Nombre IUPAC |
(2Z)-2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-ylidene)-N-[(4-fluorophenyl)methyl]-N-methoxyacetamide |
InChI |
InChI=1S/C15H16FNO5/c1-15(2)21-12(14(19)22-15)8-13(18)17(20-3)9-10-4-6-11(16)7-5-10/h4-8H,9H2,1-3H3/b12-8- |
Clave InChI |
JLUPGSPHOGFEOB-WQLSENKSSA-N |
SMILES isomérico |
CC1(O/C(=C\C(=O)N(CC2=CC=C(C=C2)F)OC)/C(=O)O1)C |
SMILES |
CC1(OC(=CC(=O)N(CC2=CC=C(C=C2)F)OC)C(=O)O1)C |
SMILES canónico |
CC1(OC(=CC(=O)N(CC2=CC=C(C=C2)F)OC)C(=O)O1)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BMS-538158; BMS 538158; BMS538158; UNII-12FDL11K9B. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



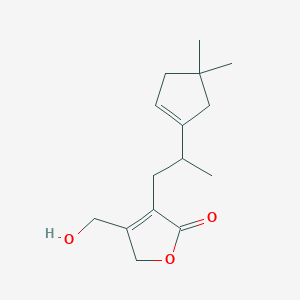
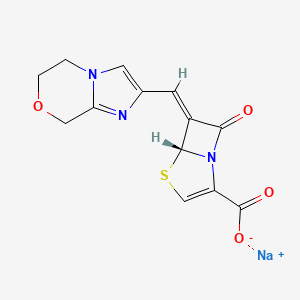
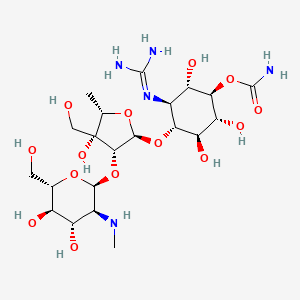
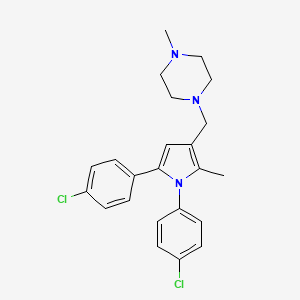

![N-[4-[[3-(naphthalen-1-ylamino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide](/img/structure/B1667144.png)
![5-[3-(Dimethylamino)propylamino]quinazolino[2,3-a]phthalazin-8-one](/img/structure/B1667147.png)
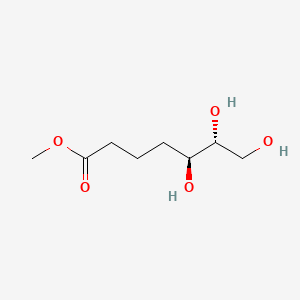
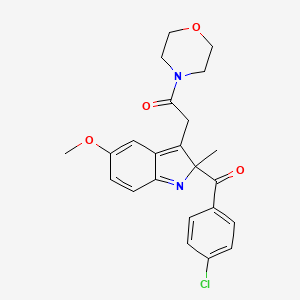
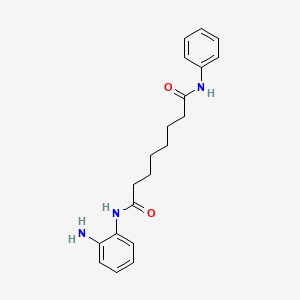
![1,4-Bis[2-(4-hydroxyphenyl)ethylamino]anthracene-9,10-dione](/img/structure/B1667153.png)
![2-(4-(4-chlorophenoxy)phenyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1667154.png)
![2-[(2-Benzothiazolyl)methylthio]-4-methylpyrimidine](/img/structure/B1667155.png)
